Enhanced Lipophilicity over Analogs
The presence of both bromine and fluorine increases the lipophilicity of 2-(3-Bromo-5-fluorophenyl)acetic acid relative to its unsubstituted and mono-halogenated analogs. Its calculated LogP (XLogP3) of 2.2 [1] provides a balanced lipophilic character, which is crucial for optimizing membrane permeability and bioavailability in drug discovery. This value is higher than that of phenylacetic acid (XLogP3 1.4) [2] and 3-fluorophenylacetic acid (XLogP3 1.5) [3], but lower than the more lipophilic 3-bromophenylacetic acid (XLogP3 2.5) [4], offering a distinct intermediate property.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Phenylacetic acid: XLogP3 = 1.4; 3-Fluorophenylacetic acid: XLogP3 = 1.5; 3-Bromophenylacetic acid: XLogP3 = 2.5 |
| Quantified Difference | 0.8 LogP units higher than phenylacetic acid; 0.7 units higher than 3-fluorophenylacetic acid; 0.3 units lower than 3-bromophenylacetic acid. |
| Conditions | Computed by XLogP3 algorithm, PubChem data. |
Why This Matters
This differentiated LogP value allows scientists to select a scaffold with an optimal lipophilic range for balancing passive membrane diffusion and aqueous solubility, which is critical for achieving favorable pharmacokinetic profiles.
- [1] PubChem. (2025). 2-(3-Bromo-5-fluorophenyl)acetic acid. CID 15365221. XLogP3-AA property value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-_3-Bromo-5-fluorophenyl_acetic-acid View Source
- [2] PubChem. (2025). Phenylacetic acid. CID 999. XLogP3-AA property value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/phenylacetic-acid View Source
- [3] PubChem. (2025). 3-Fluorophenylacetic acid. CID 69270. XLogP3-AA property value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-fluorophenylacetic-acid View Source
- [4] PubChem. (2025). 3-Bromophenylacetic acid. CID 71929. XLogP3-AA property value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-bromophenylacetic-acid View Source
